N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
The compound N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide features a propanamide backbone with two critical aromatic substituents:
- A 4-(trifluoromethyl)phenyl group at the third carbon, known for enhancing metabolic stability and binding affinity due to its electron-withdrawing properties.
While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors where lipophilicity and specific interactions are critical.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3/c1-29-13-12-25-20(28)14-16-4-9-18(10-5-16)26-19(27)11-6-15-2-7-17(8-3-15)21(22,23)24/h2-5,7-10H,6,11-14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJIDBRVVGFQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs from the evidence:
*Calculated based on molecular formula.
Key Observations:
- Trifluoromethyl Phenyl Groups: Common in , and 14, this group enhances lipophilicity and resistance to oxidative metabolism.
- Amide Linkages: All compounds utilize amide bonds, critical for hydrogen bonding and stability. The target compound’s methoxyethylamino side chain may improve aqueous solubility compared to simpler analogs like .
- Substituent Diversity: and incorporate heterocycles (tetrazole) or polar groups (cyano, hydroxy), which could modulate target selectivity.
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
The synthesis of this compound likely involves amide coupling, nucleophilic substitution, and functional group protection/deprotection. Based on analogous structures (e.g., trifluoromethylphenyl and methoxyethyl groups), key steps include:
- Amide bond formation between the phenylacetic acid derivative and the amine-containing fragment, using coupling agents like HATU or EDC/HOBt .
- Optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance yields. For example, polar aprotic solvents (DMF, DCM) are often used for amide coupling, while milder conditions may be required for nitro or trifluoromethyl group stability .
- Purification techniques such as column chromatography or recrystallization to isolate intermediates, supported by TLC and NMR monitoring .
Q. Which spectroscopic methods are critical for characterizing this compound and its intermediates?
- 1H/13C NMR : To confirm the presence of methoxyethyl (δ ~3.3–3.5 ppm for OCH2CH2O), trifluoromethyl (δ ~110–125 ppm in 13C), and amide protons (δ ~6.5–8.5 ppm) .
- Mass spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns, especially for the trifluoromethyl group (distinct isotopic signature) .
- IR spectroscopy : To identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. How do the methoxyethyl and trifluoromethyl groups influence physicochemical properties?
- Trifluoromethyl : Enhances metabolic stability and lipophilicity, improving membrane permeability. Its electron-withdrawing nature may affect electronic density in the aromatic ring, altering reactivity in electrophilic substitutions .
- Methoxyethyl : Increases solubility in polar solvents via ether oxygen hydrogen bonding. The flexible chain may also influence conformational flexibility and target binding .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?
Discrepancies often arise from:
- Solvent purity or moisture content : Anhydrous conditions are critical for amide coupling; trace water can hydrolyze intermediates .
- Catalyst degradation : For example, Pd catalysts in cross-coupling steps may lose activity due to ligand oxidation. Replenishing catalysts or switching to air-stable alternatives (e.g., CuI) can mitigate this .
- Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) and optimize robustness .
Q. What computational strategies are recommended for studying target interactions?
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets for the trifluoromethyl group). Validate with MD simulations to assess binding stability .
- DFT calculations : Analyze electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact on aromatic ring reactivity) .
- QSAR modeling : Correlate structural features (e.g., methoxyethyl chain length) with bioactivity data from analogs in public databases (ChEMBL, PubChem) .
Q. How can contradictory bioassay results (e.g., IC50 variability) be addressed?
- Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, variations in ATP levels in cytotoxicity assays can skew results .
- Metabolite interference : Use LC-MS to check for compound degradation or metabolite formation during assays .
- Statistical validation : Apply ANOVA or t-tests to confirm significance across replicates. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Amide Coupling
| Step | Reagents/Conditions | Yield (%) | References |
|---|---|---|---|
| Amidation | EDC/HOBt, DCM, RT | 65–78 | |
| Trifluoromethyl stabilization | Dry DMF, N2 atmosphere | >90 | |
| Purification | Silica gel (EtOAc/hexane) | 85–92 |
Q. Table 2: Computational Parameters for Docking Studies
| Parameter | Value | Software |
|---|---|---|
| Grid size | 25 ų | AutoDock Vina |
| Force field | AMBER | GROMACS |
| Simulation time | 100 ns | NAMD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
